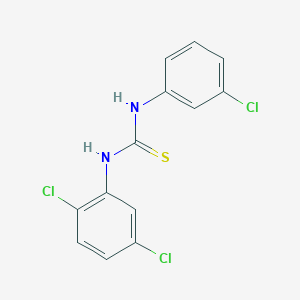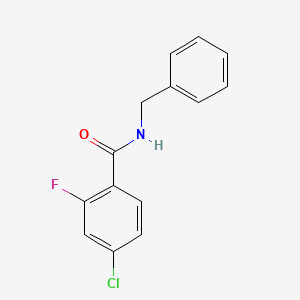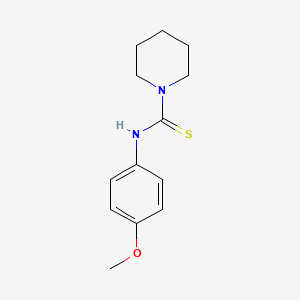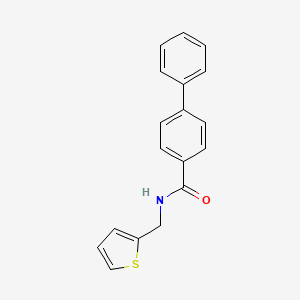![molecular formula C17H24N2O3S B5847344 1-[(4-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5847344.png)
1-[(4-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(4-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine" is involved in various synthetic pathways leading to the creation of piperidines, pyrrolizidines, indolizidines, and quinolizidines. These processes utilize conjugate additions, intramolecular acylation, and further transformations to yield significant organic structures (Back & Nakajima, 2000).
Synthesis Analysis
Synthesis involves the coupling of benzene derivatives with piperidine under controlled conditions, leading to the formation of sulfonyl piperidine derivatives. The synthesis pathway demonstrates the versatility of the sulfonyl group in mediating various chemical reactions, yielding compounds with potential biological activities (Khalid et al., 2013).
Molecular Structure Analysis
The crystallographic studies reveal that the sulfonyl piperidine compounds crystallize in specific space groups, showing classic tetrahedral geometry around sulfur atoms. This structure supports the stability and potential reactivity of these compounds (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted through their ability to undergo various reactions, such as electrophilic substitutions and condensations, yielding a range of biologically active derivatives. These reactions expand the utility of the sulfonyl piperidine framework in synthesizing new chemical entities (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization patterns and hydrogen bonding capabilities, are crucial for their chemical behavior and interactions. These properties are essential for understanding the compound's stability and reactivity in different environments (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, including the reactivity towards nucleophiles and electrophiles, highlight the versatility of the sulfonyl piperidine compounds in synthetic chemistry. Their ability to participate in a wide array of chemical reactions makes them valuable for creating diverse molecular architectures with potential pharmaceutical applications (Kumar et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-4-6-16(7-5-14)23(21,22)19-12-8-15(9-13-19)17(20)18-10-2-3-11-18/h4-7,15H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAUDVYJQPKXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5847282.png)

![methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate](/img/structure/B5847291.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5847309.png)

![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)



![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)
![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)
![2-tert-butyl-2-methyl-5-[(5-methyl-2-furyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B5847361.png)